Dabuzalgron
Overview
Description
Dabuzalgron, also known as Ro 115-1240, is an orally active selective alpha-1A adrenergic receptor agonist . It was developed for the treatment of urinary incontinence . Dabuzalgron also has the potential to prevent cardiotoxicity caused by doxorubicin by maintaining mitochondrial function .
Molecular Structure Analysis
Dabuzalgron has a molecular formula of C12H16ClN3O3S . Its IUPAC name is N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide . The InChIKey is FOYWMEJSRSBQGB-UHFFFAOYSA-N .
Chemical Reactions Analysis
Dabuzalgron treatment increases ERK phosphorylation in a dose-dependent fashion with an EC50 of 4.8 μM . ERK1/2 activation contributes to the cardioprotective effects of Dabuzalgron .
Scientific Research Applications
Treatment for Heart Failure
Dabuzalgron is a highly selective alpha-1A-adrenergic receptor (a1A-AR) partial agonist drug . It has been studied in preclinical trials as a potential new drug to treat heart failure (HF) . The drug is not approved for use in patients, but it had no toxicity in Phase 2 trials for a different indication, so it has a viable path to clinical use .
Cardioprotective Role
Dabuzalgron serves important cardioprotective roles . It does not mediate cardiac hypertrophy . It has been found to protect against doxorubicin-induced cardiotoxicity in vivo .
Enhancement of Contractile Function
Dabuzalgron enhances contractile function . It regulates the transcription of genes related to energy production and mitochondrial function, and preserves myocardial ATP content after doxorubicin .
Cytoprotective Effects
Dabuzalgron has cytoprotective effects . Activation of 1A-ARs on cardiomyocytes protects against doxorubicin cytotoxicity and enhances mitochondrial function in vitro . These cytoprotective effects are likely mediated by activation of ERK 1/2 .
Treatment for Urogenital Diseases
Dabuzalgron was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of urinary incontinence . Although it has never been used to treat heart disease in humans or animal models, it was well tolerated in multiple clinical trials .
Potential Repurposing for Heart Failure Treatment
Future studies will explore whether Dabuzalgron, a well-tolerated oral 1A-AR agonist, might be repurposed to treat heart failure .
Mechanism of Action
Target of Action
Dabuzalgron is a highly selective partial agonist for the alpha-1A-adrenergic receptor (α1A-AR) . This receptor is an endogenous adaptive signaling system that protects and repairs myocytes after injury .
Mode of Action
Dabuzalgron interacts with its primary target, the α1A-AR, to exert its therapeutic effects. The activation of α1A-ARs on cardiac myocytes protects against cytotoxicity and enhances mitochondrial function . This interaction likely mediates the cytoprotective effects through the activation of ERK 1/2 .
Biochemical Pathways
The activation of α1A-ARs by Dabuzalgron leads to the activation of ERK 1/2, a central mechanism in various cellular processes . This activation regulates the transcription of genes related to energy production and mitochondrial function .
Pharmacokinetics
It was well-tolerated in Phase 2 clinical trials for the treatment of urinary incontinence .
Result of Action
Dabuzalgron’s action results in several beneficial effects at the molecular and cellular levels. It enhances contractile function, regulates the transcription of genes related to energy production and mitochondrial function, and preserves myocardial ATP content . It also protects against doxorubicin-induced cardiotoxicity in vivo .
Action Environment
Future Directions
Dabuzalgron has potential for repurposing to treat heart failure . Future studies will explore whether Dabuzalgron, a well-tolerated oral alpha-1A adrenergic receptor agonist, might be repurposed to treat heart failure . The overall hypothesis is that an alpha-1A agonist that has been used in patients can rescue cardiac function in a mouse model of chronic post-MI HF, and one mechanism is increased protective growth factors .
properties
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWMEJSRSBQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176345 | |
Record name | Dabuzalgron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabuzalgron | |
CAS RN |
219311-44-1 | |
Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabuzalgron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabuzalgron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DABUZALGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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